1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol is a fluoronitroalcohol compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of fluorine and nitro groups, which contribute to its reactivity and stability.
Vorbereitungsmethoden
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol can be synthesized through the reduction of 1,5-difluoro-1,1,5,5-tetranitropentan-3-one using sodium borohydride (NaBH4) in the presence of boron trifluoride etherate (BF3 etherate) . This method involves the following steps:
- Dissolving 1,5-difluoro-1,1,5,5-tetranitropentan-3-one in an appropriate solvent.
- Adding NaBH4 to the solution.
- Introducing BF3 etherate to facilitate the reduction reaction.
- Isolating and purifying the resulting this compound.
Analyse Chemischer Reaktionen
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: The fluorine and nitro groups can be substituted with other functional groups under specific conditions.
Oxidation: The compound can be oxidized to form higher oxidation state products.
Common reagents used in these reactions include NaBH4 for reduction and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluoronitro compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of specialized materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,5-difluoro-1,1,5,5-tetranitropentan-3-ol involves its interaction with molecular targets through its fluorine and nitro groups. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The exact molecular targets and pathways are still under investigation, but the compound’s reactivity is primarily attributed to its functional groups.
Vergleich Mit ähnlichen Verbindungen
1,5-Difluoro-1,1,5,5-tetranitropentan-3-ol can be compared with other fluoronitroalcohols, such as:
1,5-Difluoro-3-oxa-1,1,5,5-tetranitropentane: Similar in structure but contains an oxygen atom, which alters its chemical properties and reactivity.
1,1,5,5-Tetranitropentane-3-nitronic acids: These compounds have different functional groups, leading to distinct chemical behaviors.
The uniqueness of this compound lies in its specific combination of fluorine and nitro groups, which confer unique reactivity and stability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
105660-19-3 |
---|---|
Molekularformel |
C5H6F2N4O9 |
Molekulargewicht |
304.12 g/mol |
IUPAC-Name |
1,5-difluoro-1,1,5,5-tetranitropentan-3-ol |
InChI |
InChI=1S/C5H6F2N4O9/c6-4(8(13)14,9(15)16)1-3(12)2-5(7,10(17)18)11(19)20/h3,12H,1-2H2 |
InChI-Schlüssel |
HZIYENRFCVPREX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CC([N+](=O)[O-])([N+](=O)[O-])F)O)C([N+](=O)[O-])([N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.